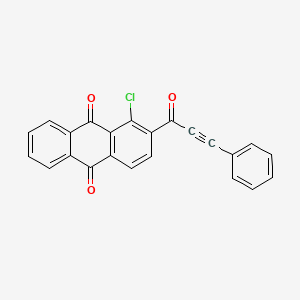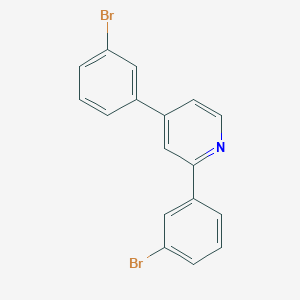![molecular formula C30H22BrN B13139594 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline CAS No. 668493-37-6](/img/structure/B13139594.png)
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline typically involves the following steps:
Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Coupling Reaction: The brominated biphenyl is then subjected to a coupling reaction with N,N-diphenylaniline. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Chemical Sensors: The compound is utilized in the fabrication of chemical sensors for detecting various analytes.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Wirkmechanismus
The mechanism of action of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and oxidative stress. Its interaction with these pathways can lead to therapeutic effects in the treatment of diseases such as cancer and infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromobiphenyl: Lacks the aniline group, making it less versatile in certain applications.
N,N-diphenylaniline:
4-bromo-N,N-diphenylaniline: Similar structure but lacks the additional phenyl ring, impacting its electronic properties.
Uniqueness
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is unique due to the presence of both the bromine atom and the aniline group, which confer distinct electronic and steric properties. These features make it suitable for a wide range of applications, from materials science to pharmaceuticals.
Eigenschaften
CAS-Nummer |
668493-37-6 |
|---|---|
Molekularformel |
C30H22BrN |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22BrN/c31-27-19-15-25(16-20-27)23-11-13-24(14-12-23)26-17-21-30(22-18-26)32(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H |
InChI-Schlüssel |
XTQILDRZWIZLMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)


![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)
